7-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide
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Overview
Description
7-METHOXY-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a benzoxepine core, a thiazole ring, and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The general synthetic route may include:
Formation of the Benzoxepine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and epoxides.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized via condensation reactions involving thioamides and α-haloketones.
Attachment of the Trifluoromethyl Phenyl Group: This step may involve the use of trifluoromethylation reagents and palladium-catalyzed cross-coupling reactions.
Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates and functionalizing the molecule to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxepine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxy group or thiazole ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and thiazole ring are known to enhance binding affinity and selectivity towards certain biological targets, potentially modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE: Lacks the thiazole and trifluoromethyl phenyl groups.
N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE: Lacks the methoxy group.
Uniqueness
The presence of the trifluoromethyl group and thiazole ring in 7-METHOXY-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE imparts unique chemical and biological properties, making it distinct from similar compounds. These features may enhance its potential as a therapeutic agent and its utility in various scientific applications.
Properties
Molecular Formula |
C23H17F3N2O3S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
7-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C23H17F3N2O3S/c1-30-18-5-6-20-16(12-18)11-15(7-8-31-20)21(29)28-22-27-13-19(32-22)10-14-3-2-4-17(9-14)23(24,25)26/h2-9,11-13H,10H2,1H3,(H,27,28,29) |
InChI Key |
WOWFWXIBUJVPGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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